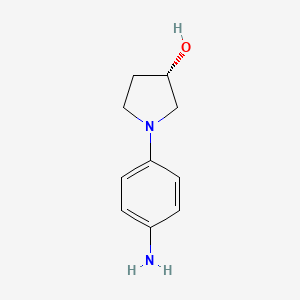
(3S)-1-(4-aminophenyl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1-(4-aminophenyl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a hydroxyl group at the third position and an aminophenyl group at the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(4-aminophenyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino alcohol.
Introduction of the Aminophenyl Group: This step may involve a nucleophilic substitution reaction where an aminophenyl group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC.
Reduction: The aminophenyl group can undergo reduction reactions to form corresponding amines or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use as a chiral catalyst in asymmetric synthesis.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding Studies: Used in studies involving receptor-ligand interactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting neurological or psychiatric conditions.
Industry
Material Science:
作用机制
The mechanism of action of (3S)-1-(4-aminophenyl)pyrrolidin-3-ol would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
(3S)-1-(4-hydroxyphenyl)pyrrolidin-3-ol: Similar structure but with a hydroxyl group instead of an amino group.
(3S)-1-(4-methylphenyl)pyrrolidin-3-ol: Similar structure but with a methyl group instead of an amino group.
Uniqueness
(3S)-1-(4-aminophenyl)pyrrolidin-3-ol is unique due to the presence of both an aminophenyl group and a hydroxyl group on the pyrrolidine ring, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
生物活性
(3S)-1-(4-aminophenyl)pyrrolidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure
The compound is characterized by its pyrrolidine ring, which is substituted with a 4-aminophenyl group. This structure contributes to its unique biological properties and interactions with various biological targets.
The biological activity of this compound involves its interaction with specific receptors and enzymes, which can modulate physiological responses. Studies suggest that it may act as an antagonist at certain receptors involved in metabolic regulation and neurotransmission .
Pharmacological Properties
Research indicates that derivatives of this compound exhibit significant pharmacological activities, particularly in the context of neurological disorders. For example, one derivative was identified as a potent MCH-R1 antagonist with a Ki value of 2.3 nM, demonstrating good oral bioavailability and efficacy in vivo .
Anticancer Activity
A notable study explored the anticancer properties of compounds related to this compound. The research focused on the effects of various substitutions on the pyrrolidine ring, revealing that specific modifications enhanced the cytotoxicity against human lung adenocarcinoma (A549) cells. Compounds were tested for their ability to inhibit cell proliferation and induce apoptosis .
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.5 | Inhibits tubulin polymerization |
| Compound B | 0.8 | Induces G2/M phase arrest in cell cycle |
| Compound C | 1.2 | Promotes apoptosis via caspase activation |
Neuroprotective Effects
Another area of investigation has been the neuroprotective effects of this compound. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant pathways.
Table 2: Neuroprotective Effects
| Study | Cell Line | Concentration (µM) | Outcome |
|---|---|---|---|
| Study 1 | SH-SY5Y | 10 | Reduced oxidative stress markers |
| Study 2 | PC12 | 5 | Increased cell viability post-treatment |
属性
IUPAC Name |
(3S)-1-(4-aminophenyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7,11H2/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXNLJITQBHSMT-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














